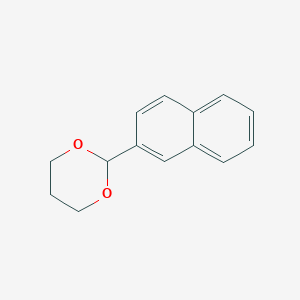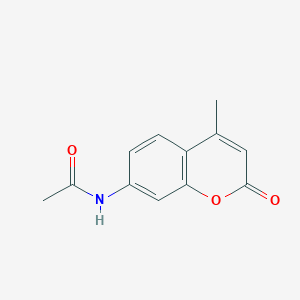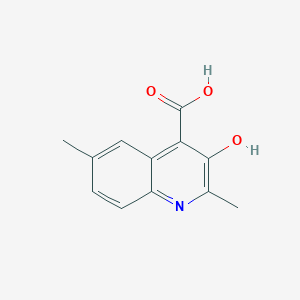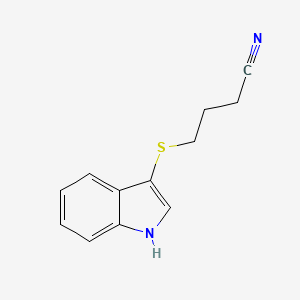
2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-methylquinoline.
Oxidation: The methyl group is oxidized to form 8-methyl-2-oxoquinoline.
Acetylation: The 2-oxoquinoline is then reacted with chloroacetic acid under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
反応の種類
酸化: この化合物は、さまざまな酸化誘導体を生成するために酸化反応を受けることができます。
還元: 還元反応は、オキソ基をヒドロキシル基に変換することができます。
置換: この化合物は、特にキノリン環で置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン化剤と求核剤は、一般的に置換反応に使用されます。
生成される主な生成物
酸化: 酸素含有官能基が追加された酸化誘導体。
還元: ヒドロキシル基を持つ還元誘導体。
置換: さまざまな官能基を持つ置換キノリン誘導体。
4. 科学研究への応用
化学
触媒作用: 触媒反応における配位子として使用されています。
有機合成: より複雑な分子の合成における中間体。
生物学
抗菌活性: さまざまな病原体に対する潜在的な抗菌特性。
酵素阻害: 特定の酵素を阻害する能力について研究されています。
医学
創薬: 新しい医薬品の開発における潜在的な使用について調査されています。
治療剤: 疾患の治療における潜在的な治療的応用。
産業
材料科学: 特定の特性を持つ新しい材料の開発に使用されています。
化学製造: 他の化学物質の製造における中間体。
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Potential antimicrobial properties against various pathogens.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.
Medicine
Drug Development: Investigated for potential use in developing new pharmaceuticals.
Therapeutic Agents: Potential therapeutic applications in treating diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other chemicals.
作用機序
2-(8-メチル-2-オキソキノリン-1(2H)-イル)酢酸の作用機序は、酵素や受容体などの分子標的との相互作用を含みます。この化合物は、活性部位またはアロステリック部位に結合することにより、酵素活性を阻害し、基質の結合と触媒を妨げることがあります。また、受容体と相互作用して、シグナル伝達経路を調節することもあります。
6. 類似の化合物との比較
類似の化合物
キノリン: 同様の構造を持つ親化合物。
8-メチルキノリン: 2-(8-メチル-2-オキソキノリン-1(2H)-イル)酢酸の合成における前駆体。
2-オキソキノリン: 同様の特性を持つ別の誘導体。
独自性
2-(8-メチル-2-オキソキノリン-1(2H)-イル)酢酸は、その特定の置換パターンにより、独特の化学的および生物学的特性をもたらすため、ユニークです。
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a similar structure.
8-Methylquinoline: A precursor in the synthesis of 2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid.
2-Oxoquinoline: Another derivative with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
2-(8-methyl-2-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-8-3-2-4-9-5-6-10(14)13(12(8)9)7-11(15)16/h2-6H,7H2,1H3,(H,15,16) |
InChIキー |
ACJKWPKYOGJDEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=CC(=O)N2CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine](/img/structure/B11891544.png)



![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)



![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)


![3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)
